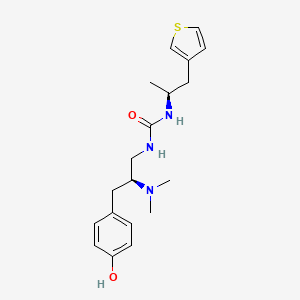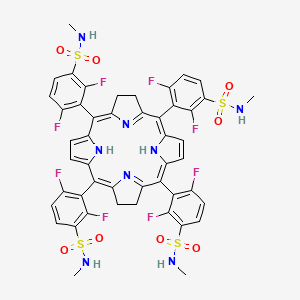
Redaporfin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Redaporfin, also known as F-2BMet or LUZ-11, is a photosensitizer for Photodynamic Therapy (PDT) of cancer. Redaporfin showed a high efficacy in the treatment of male BALB/c mice with subcutaneously implanted colon (CT26) tumours. Vascular-PDT with 1.5 mg/kg redaporfin and a light dose of 74 J/cm² led to the complete tumour regression in 83% of the mice.
Wissenschaftliche Forschungsanwendungen
1. Mechanism of Action in Cancer Treatment
Redaporfin, a synthetic bacteriochlorin, is primarily investigated for its role in photodynamic therapy (PDT) against cancer. It's currently undergoing clinical trials for advanced head and neck cancer. The mechanism involves local illumination of the tumor after systemic administration of redaporfin, leading to reactive oxygen species (ROS) generation and tumor destruction. Redaporfin is noted for its high ROS quantum yield and stability, allowing for effective treatment of deeper lesions. Unlike standard chemotherapy, PDT with redaporfin offers localized toxicity, reducing overall side effects while effectively destroying tumor tissue and vasculature. This agent has shown potential in preclinical studies, achieving significant tumor cure rates and inducing immunogenic cell death, which could be beneficial in eliciting antitumor immunity (Gomes-da-Silva et al., 2018).
2. Selective Targeting of Cellular Structures
Research has highlighted redaporfin’s unique ability to selectively target the endoplasmic reticulum (ER) and Golgi apparatus (GA) in cancer cells. This selective tropism results in ROS-dependent damage to these organelles, leading to ER stress and the inhibition of GA-dependent protein secretion. This characteristic makes redaporfin distinct in its action against tumor cells, causing significant cellular disruption and death (Gomes-da-Silva et al., 2018).
3. Enhanced Efficacy through Formulations
Innovative formulations have been explored to enhance the efficacy of redaporfin-PDT. A study using Pluronic-based formulations demonstrated improved therapeutic outcomes against pigmented melanoma. The formulation increased redaporfin’s cellular uptake and oxidative stress, leading to more effective tumor destruction. This approach highlights the potential of combining redaporfin with other substances to overcome the resistance of certain cancer cells, like melanoma, to PDT (Pucelik et al., 2016).
4. Potential in Photodynamic Therapy for Lung Cancer
A study involving a lung cancer mouse model demonstrated that various photodynamic therapy protocols using redaporfin could significantly affect tumor oxygenation and blood flow. The treatment focused on vascular destruction, leading to an effective long-term antineoplastic response. This finding suggests that redaporfin-PDT could be particularly effective in treating lung cancer by strategically managing oxygen levels and blood supply to the tumor (Karwicka et al., 2019).
Eigenschaften
CAS-Nummer |
1224104-08-8 |
|---|---|
Produktname |
Redaporfin |
Molekularformel |
C48H38F8N8O8S4 |
Molekulargewicht |
1135.1072 |
IUPAC-Name |
2,4-difluoro-N-methyl-3-[10,15,20-tris[2,6-difluoro-3-(methylsulfamoyl)phenyl]-2,3,12,13,22,24-hexahydroporphyrin-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C48H38F8N8O8S4/c1-57-73(65,66)33-17-5-21(49)37(45(33)53)41-25-9-11-27(61-25)42(38-22(50)6-18-34(46(38)54)74(67,68)58-2)29-13-15-31(63-29)44(40-24(52)8-20-36(48(40)56)76(71,72)60-4)32-16-14-30(64-32)43(28-12-10-26(41)62-28)39-23(51)7-19-35(47(39)55)75(69,70)59-3/h5-9,11,14,16-20,57-61,64H,10,12-13,15H2,1-4H3 |
InChI-Schlüssel |
CKRVBMUJCFKRND-ZXWMLXKTSA-N |
SMILES |
CNS(=O)(=O)C1=C(C(=C(C=C1)F)C2=C3CCC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=C(C=CC(=C7F)S(=O)(=O)NC)F)CC5)C8=C(C=CC(=C8F)S(=O)(=O)NC)F)N4)C9=C(C=CC(=C9F)S(=O)(=O)NC)F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
F-2BMet; LUZ-11; F2BMet; LUZ11; F 2BMet; LUZ 11 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





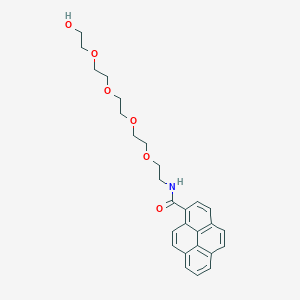
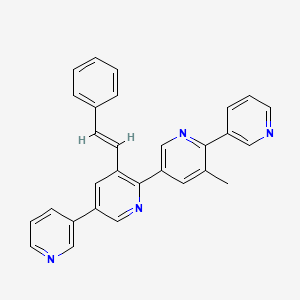



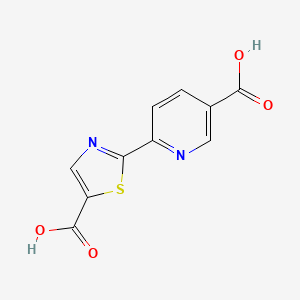
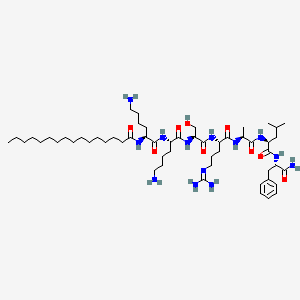
![2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610368.png)
